2,5-Dibromoaniline

Catalog No.
S576027
CAS No.
3638-73-1
M.F
C6H5Br2N
M. Wt
250.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromoaniline

CAS Number

3638-73-1

Product Name

2,5-Dibromoaniline

IUPAC Name

2,5-dibromoaniline

Molecular Formula

C6H5Br2N

Molecular Weight

250.92 g/mol

InChI

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

WRTAZRGRFBCKBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)Br

Synonyms

2,5-DBA, 2,5-dibromoaniline

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br

The exact mass of the compound 2,5-Dibromoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88348. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dibromoaniline is a bifunctional aromatic amine valued in organic synthesis as a precursor for pharmaceuticals, dyes, and organic electronic materials. Its utility stems from the specific 2,5-substitution pattern of the two bromine atoms on the aniline core, which provides distinct steric and electronic properties compared to other isomers. These attributes are critical for controlling regioselectivity in subsequent reactions, such as cross-coupling, and for defining the architecture of complex target molecules.

Substituting 2,5-dibromoaniline with other isomers, such as 2,4-dibromoaniline or 3,5-dibromoaniline, is synthetically unreliable and often leads to project failure. The specific positioning of the bromine atoms and the amino group dictates the molecule's reactivity in palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings. The steric hindrance at the C2-Br bond, adjacent to the amino group, versus the more accessible C5-Br bond allows for selective, sequential functionalization that is impossible to achieve with symmetric isomers (e.g., 2,6- or 3,5-) or isomers with different electronic profiles (e.g., 2,4-). This isomeric distinction is fundamental to achieving the desired product architecture and avoiding inseparable mixtures of regioisomers.

Enables Predictable, Regioselective Synthesis via Ortho-Directed Cross-Coupling

The primary procurement driver for 2,5-dibromoaniline is its utility in regioselective synthesis. In palladium-catalyzed cross-coupling reactions, the C2-Br bond, which is ortho to the directing amino group, exhibits differentiated reactivity compared to the C5-Br bond. Research on related dihaloaniline systems demonstrates that with appropriate ligand selection (e.g., Ph-DHTP), cross-coupling can be directed exclusively to the position ortho to the NH functionality. For 2,5-dibromoaniline, this allows for selective reaction at the C2 position, leaving the C5-Br available for subsequent, different transformations. This level of predictable, stepwise control is not achievable with isomers like 3,5-dibromoaniline, which lacks the ortho-directing relationship, or 2,4-dibromoaniline, where electronic and steric factors lead to different selectivity outcomes.

Evidence DimensionRegioselectivity in Pd-catalyzed cross-coupling
Target Compound DataSelective reaction occurs at the C-Br bond ortho to the amino group.
Comparator Or BaselineOther dibromoaniline isomers (e.g., 3,5- or 2,4-dibromoaniline) which lack the specific 2,5-substitution pattern required for this selective ortho-functionalization.
Quantified DifferenceQualitative but absolute: enables selective ortho-coupling not possible with other isomers.
ConditionsPd-catalyzed cross-coupling with a directing-group-aware phosphine ligand (Ph-DHTP).

This specific reactivity allows for the planned, sequential construction of complex molecules, reducing purification costs and improving overall yield of the desired final product.

Superior Precursor for Specific Heterocyclic Scaffolds like Phenazines

The 2,5-dibromoaniline framework is a required precursor for certain classes of substituted phenazines, which are important scaffolds in medicinal chemistry and materials science. For instance, palladium-catalyzed intramolecular C-N coupling of two molecules of a 2-bromoaniline derivative is a high-yielding route to symmetrically substituted phenazines. Using 2,5-dibromoaniline as the starting material would predictably yield 2,7-dibromophenazine. Attempting this synthesis with an alternative isomer like 2,4-dibromoaniline would result in a different, likely undesired, 1,7-dibromophenazine regioisomer, assuming similar reaction efficiency. This demonstrates that the specific 2,5-substitution pattern is essential for accessing a targeted phenazine substitution pattern.

Evidence DimensionYield of Symmetrically Substituted Phenazine
Target Compound DataServes as a direct precursor to 2,7-disubstituted phenazines.
Comparator Or Baseline2-Bromoaniline (unsubstituted at C5) yields the parent phenazine in 95%.
Quantified DifferenceNot a yield difference, but a structural necessity: provides access to the 2,7-disubstituted phenazine scaffold, whereas other isomers would yield different products.
ConditionsPd-catalyzed Buchwald-Hartwig type aryl ligation (e.g., Pd(OAc)2, BINAP, NaOtBu, Toluene, 120 °C).

For synthesizing specific, high-value heterocyclic targets, the exact isomer is not a choice but a requirement, making 2,5-dibromoaniline the only viable procurement option.

Favorable Thermal Properties for Processability and Handling

2,5-Dibromoaniline possesses a significantly lower melting point compared to its 2,4- and 2,6-isomers. This physical property is directly relevant to procurement decisions where processability is key. A lower melting point can translate to energy savings during melt-processing, easier handling, and potentially improved solubility in organic solvents at lower temperatures, simplifying reaction setup and purification procedures.

Evidence DimensionMelting Point (°C)
Target Compound Data51-53 °C
Comparator Or Baseline2,4-Dibromoaniline: 78-80 °C | 2,6-Dibromoaniline: 80-82 °C
Quantified Difference27-29 °C lower than 2,4- and 2,6-isomers.
ConditionsStandard atmospheric pressure.

Lower melting point improves processability, reduces energy costs for melt-based applications, and can enhance solubility, simplifying material handling and formulation.

Precursor for Sequentially Functionalized Aromatics

This compound is the right choice for synthetic routes requiring sequential, site-specific cross-coupling reactions. The differentiated reactivity of the C2-Br and C5-Br bonds allows for the introduction of one aryl or alkyl group, followed by a second, different group, enabling the construction of complex, unsymmetrical molecules that are inaccessible using other isomers.

Building Block for 2,7-Disubstituted Phenazine Dyes and Pharmaceuticals

When the target molecule is a 2,7-disubstituted phenazine, 2,5-dibromoaniline is the necessary starting material. The regiochemistry of palladium-catalyzed self-coupling reactions dictates that this isomer will selectively form the 2,7-linked phenazine core, a key structure in various functional materials and biologically active compounds.

Monomer for Solution-Processable Organic Semiconductors

The lower melting point of 2,5-dibromoaniline compared to its 2,4- and 2,6-isomers makes it a more suitable candidate for polymerization reactions where monomer solubility and lower processing temperatures are critical. This facilitates the synthesis of functional polymers that can be processed from solution, a key requirement for applications in printed and flexible electronics.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3638-73-1

Wikipedia

2,5-Dibromoaniline

Dates

Last modified: 08-15-2023

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